
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a tetrahydrofuran precursor.
Coupling Reaction: The purine base is coupled with the tetrahydrofuran ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its interactions with enzymes or nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol could be investigated for its antiviral or anticancer properties, given its structural similarity to nucleoside analogs.
Industry
In industrial applications, the compound may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. For example, if it acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA or RNA and causing chain termination.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Ganciclovir: Another antiviral nucleoside analog.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific bromine substitutions and the presence of both a purine base and a tetrahydrofuran ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12Br2N6O3 |
|---|---|
Molecular Weight |
424.05 g/mol |
IUPAC Name |
(2R,3R,5R)-4,4-dibromo-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12Br2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8-/m1/s1 |
InChI Key |
JDVMQYXXSATBRQ-TWOGKDBTSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@@H]([C@H](O3)CO)O)(Br)Br)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(Br)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
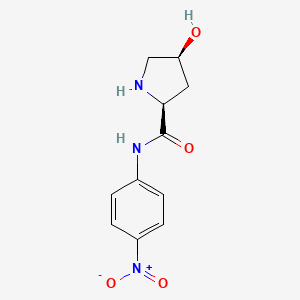
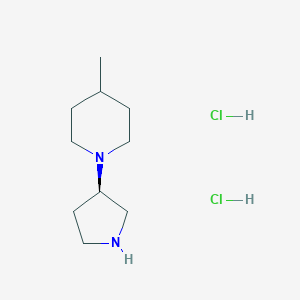
![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
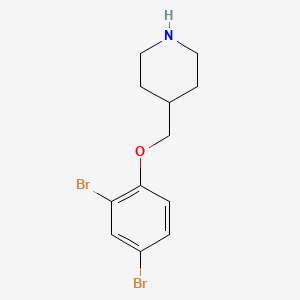

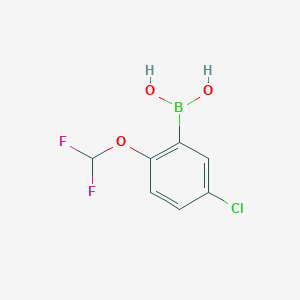

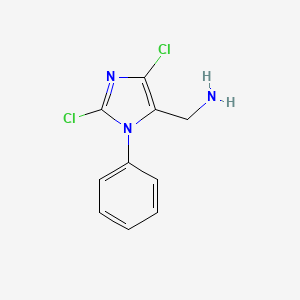
![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)



